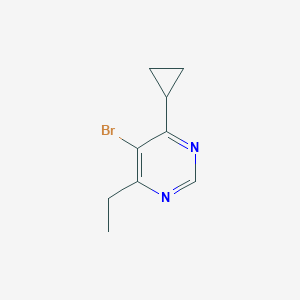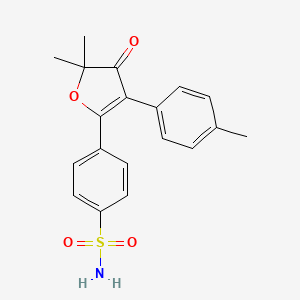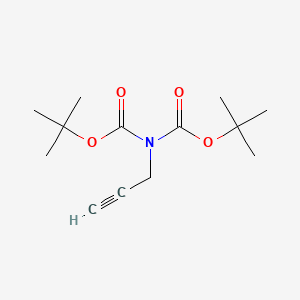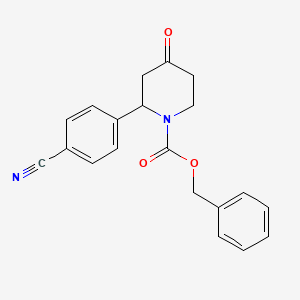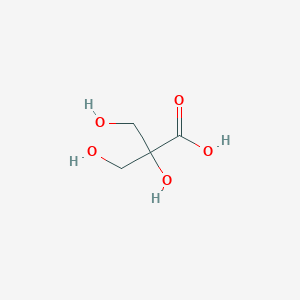
N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the pyrazine ring in its structure adds to its potential biological activities, making it a compound of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide typically involves the reaction of pyrazine derivatives with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Pyrazine derivative, ethanesulfonyl chloride, triethylamine.
Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C.
Procedure: The pyrazine derivative is dissolved in the solvent, followed by the addition of triethylamine. Ethanesulfonyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters. The purification of the product is achieved through crystallization or chromatographic techniques to obtain a high-purity compound suitable for further applications.
化学反应分析
Types of Reactions
N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to obtain the corresponding sulfonamide.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Nucleophiles like amines, thiols; reaction conditions include the use of catalysts and controlled temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding sulfonamide.
Substitution: Substituted sulfonamide derivatives.
科学研究应用
N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets in microbial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, an essential component for microbial growth and replication. This leads to the inhibition of bacterial growth and ultimately their death.
相似化合物的比较
Similar Compounds
- N-methyl-1-(pyrazin-2-yl)ethanesulfonamide
- N-ethyl-1-(pyrazin-2-yl)ethanesulfonamide
- N-(1-(pyrazin-2-yl)ethylidene)nicotinohydrazide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the ethyl group and the pyrazine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C8H13N3O2S |
|---|---|
分子量 |
215.28 g/mol |
IUPAC 名称 |
N-ethyl-1-pyrazin-2-ylethanesulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-3-11-14(12,13)7(2)8-6-9-4-5-10-8/h4-7,11H,3H2,1-2H3 |
InChI 键 |
HXNCJOCXKKGMNU-UHFFFAOYSA-N |
规范 SMILES |
CCNS(=O)(=O)C(C)C1=NC=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)
![tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)
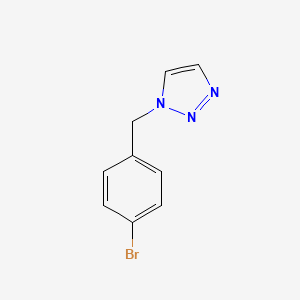
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)
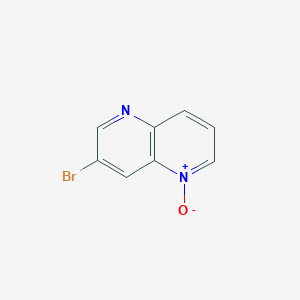
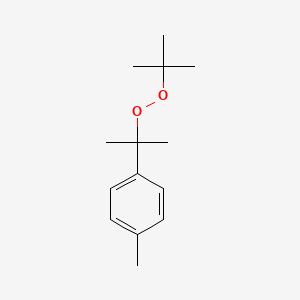
![1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
